4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride
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Overview
Description
4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, an acetyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamide hydrochloride may have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the synthesis of polymers or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(2-aminoethyl)-N-[(3-fluorophenyl)methyl]morpholine-2-carboxamide hydrochloride
- 4-acetyl-N-(2-aminoethyl)-N-[(3-bromophenyl)methyl]morpholine-2-carboxamide hydrochloride
Uniqueness
The presence of the 3-chlorophenyl group may impart unique chemical and biological properties compared to its fluorinated or brominated analogs. This could affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H23Cl2N3O3 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O3.ClH/c1-12(21)19-7-8-23-15(11-19)16(22)20(6-5-18)10-13-3-2-4-14(17)9-13;/h2-4,9,15H,5-8,10-11,18H2,1H3;1H |
InChI Key |
HNOUKHFKIZOLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC(C1)C(=O)N(CCN)CC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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